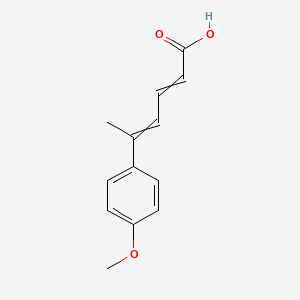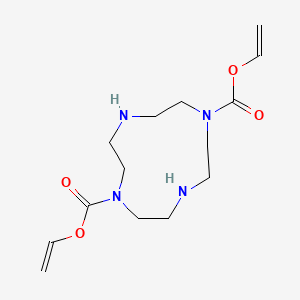
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of a broader class of macrocyclic ligands that have significant applications in various fields, including medical imaging and radiotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-tetraazacyclododecane derivatives typically involves the cyclization of linear polyamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal under controlled conditions . The reaction is carried out in water at a pH range of 5.5 to 9, preferably from 6 to 8, at temperatures ranging from 60 to 100°C, under an inert gas atmosphere or in the air, for 12-48 hours .
Industrial Production Methods: Industrial production of these compounds often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents like amine tosyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the macrocyclic structure .
Applications De Recherche Scientifique
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in medical imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent when complexed with gadolinium
Industry: Applied in the development of radiopharmaceuticals for diagnostic and therapeutic purposes
Mécanisme D'action
The mechanism by which diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate exerts its effects involves its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their solubility and bioavailability. This chelation is crucial in applications such as MRI, where the compound forms a complex with gadolinium, enhancing the contrast of the images .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in similar applications
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor to various macrocyclic ligands
Uniqueness: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its specific functional groups that allow for versatile chemical modifications. This versatility makes it particularly valuable in the development of targeted imaging agents and radiopharmaceuticals .
Propriétés
Numéro CAS |
162148-44-9 |
|---|---|
Formule moléculaire |
C14H24N4O4 |
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
bis(ethenyl) 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C14H24N4O4/c1-3-21-13(19)17-9-5-15-7-11-18(14(20)22-4-2)12-8-16-6-10-17/h3-4,15-16H,1-2,5-12H2 |
Clé InChI |
PTUZRKZEVKQQEN-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)N1CCNCCN(CCNCC1)C(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
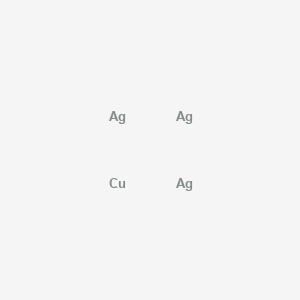
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
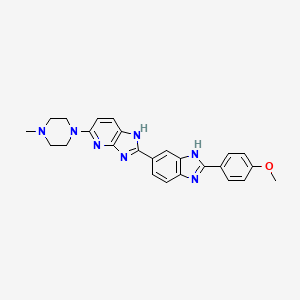
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)

![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
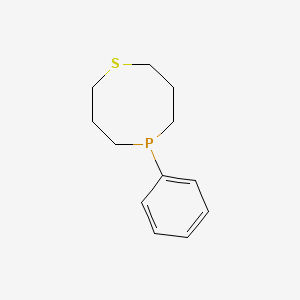
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
